molecular formula C12H10N2O3S2 B2485865 (E)-3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 301683-61-4

(E)-3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B2485865
CAS No.: 301683-61-4
M. Wt: 294.34
InChI Key: BYYHOBWSKXJQCZ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C12H10N2O3S2 and its molecular weight is 294.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Photophysical Properties

  • Synthesis of Novel d-π-A Chromophores : A study by Jachak et al. (2021) synthesized novel push-pull d-π-A type chromophores, including derivatives related to the given compound, to explore their absorption and emission wavelengths, charge transfer characteristics, and viscosity-induced emission properties. These findings contribute to understanding the photophysical properties and potential applications in molecular electronics and photonics Jachak et al., 2021.

Potential Drug Activities

  • Antifungal and Anticancer Properties : Doležel et al. (2009) prepared derivatives of rhodanineacetic acid, including structures similar to the query compound, as potential antifungal agents. They analyzed the lipophilicity and evaluated the antifungal effects against selected fungal species, noting specific compounds showed strong inhibition against certain Candida and Trichosporon species Doležel et al., 2009.

  • Anticancer and Antitumor Effects : Research by Chandrappa et al. (2010) on novel thioxothiazolidin-4-one derivatives, including similar compounds, highlighted their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. These derivatives were shown to inhibit tumor growth and tumor-induced angiogenesis, offering insights into potential anticancer therapies Chandrappa et al., 2010.

Interactions with Biological Systems

  • Cell Immunity Influence : A study by Konechnyi et al. (2021) investigated the effects of a 4-thiazolidinone derivative on cellular immunity in laboratory animals. The compound showed antifungal properties and influenced cellular components of immunity, indicating its potential for further exploration as a drug-like molecule with antifungal and antitumor effects Konechnyi et al., 2021.

  • Polypharmacological Agent : Another research by Konechnyi et al. (2023) screened a similar derivative for antimicrobial, antifungal, anti-allergic, and antitumor activities. The compound showed slight antimicrobial and antitumor activity but significantly reduced IgE levels in sensitized guinea pigs, suggesting anti-inflammatory and anti-allergic activities. This highlights the compound's potential as a polypharmacological agent Konechnyi et al., 2023.

Properties

IUPAC Name

3-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S2/c15-10(16)3-5-14-11(17)9(19-12(14)18)6-8-2-1-4-13-7-8/h1-2,4,6-7H,3,5H2,(H,15,16)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYHOBWSKXJQCZ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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